2-benzyl-2,3-dihydro-1H-indole
Overview
Description
2-Benzyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. The structure of this compound consists of a benzyl group attached to a dihydroindole core, which is a partially saturated indole ring system.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-benzylindoline, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The mode of action often involves the compound binding to a specific receptor, which can then influence the function of the receptor and lead to various downstream effects .
Biochemical Pathways
For instance, indole is involved in the metabolism of tryptophan by gut microorganisms . The specific pathways affected by 2-benzylindoline would likely depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that 2-benzylindoline could have a variety of potential effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-benzyl-2,3-dihydro-1H-indole are largely due to its indole nucleus, which allows it to bind with high affinity to multiple receptors . This makes it a valuable tool in the development of new useful derivatives
Cellular Effects
These activities suggest that this compound may have a wide range of effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reduction of 2-benzylindole using hydrogenation techniques. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-benzylindole using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents, alkylating agents
Major Products:
Oxidation: 2-Benzylindole
Reduction: Indoline derivatives
Substitution: Substituted this compound derivatives
Scientific Research Applications
2-Benzyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and their roles in various physiological processes.
Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Benzylindole: Similar structure but lacks the dihydro component.
Indoline: Fully saturated indole derivative.
2-Phenylindole: Contains a phenyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-2,3-dihydro-1H-indole is unique due to its partially saturated indole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets that are not possible with fully aromatic or fully saturated indole derivatives.
Properties
IUPAC Name |
2-benzyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,14,16H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAJLLNURZDAGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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